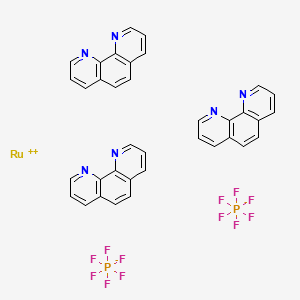

Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate)

Description

Tris(1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) (Ru(phen)₃₂; CAS 60804-75-3) is a homoleptic Ru(II) complex with three 1,10-phenanthroline (phen) ligands and two hexafluorophosphate counterions. Its molecular formula is C₃₆H₂₄F₁₂N₆P₂Ru, with a molecular weight of ~931.61 g/mol. The compound exhibits strong metal-to-ligand charge transfer (MLCT) transitions, making it valuable in photochemical applications, electrochemiluminescence (ECL), and catalysis . The crystal structure reveals racemic layers of octahedral [Ru(phen)₃]²⁺ cations, with average Ru–N bond lengths of 2.063 Å and ligand bite angles of 79.8°, closely resembling [Ru(bpy)₃]²⁺ (2.056 Å, 78.7°) .

Properties

IUPAC Name |

1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.2F6P.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYUXGTVQZIGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24F12N6P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60804-75-3 | |

| Record name | Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) typically involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline in the presence of a reducing agent. The reaction is carried out in an inert atmosphere to prevent oxidation . The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.

Reduction: It can be reduced back to its original state using appropriate reducing agents.

Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions result in new coordination complexes with different ligands .

Scientific Research Applications

Photocatalysis

Photochemical Reactions

Ru(phen)₃(PF₆)₂ is widely recognized for its role as a photocatalyst in various organic transformations. It facilitates reactions such as:

- Aerobic Oxidation : The compound has been successfully employed in the aerobic oxidation of tetrahydroquinolines to quinolines at room temperature, demonstrating high efficiency under atmospheric oxygen conditions .

- Visible Light Photocatalysis : It has been used in visible-light-triggered reactions, such as the selective intermolecular [2+2] cycloaddition of extended enones with olefins, showcasing its ability to drive chemical transformations using light .

Electrochemistry

Electrochemical Sensing

The electrochemical properties of Ru(phen)₃(PF₆)₂ make it suitable for applications in sensing and detection:

- Oxygen Sensing : The complex acts as a luminescent oxygen probe, allowing for the detection of oxygen levels in various environments. This property is particularly useful in biochemical assays and environmental monitoring .

- Redox Reactions : Its redox-active nature enables the study of electron transfer processes, which are crucial in understanding fundamental electrochemical mechanisms.

Biological Applications

Biological Probes and Anticancer Activity

The compound's interaction with biological systems has led to its exploration in medicinal chemistry:

- Anticancer Research : Studies have indicated that Ru(phen)₃(PF₆)₂ exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

- DNA Binding Studies : The ability of this complex to bind with DNA has been investigated, providing insights into its potential use as a therapeutic agent or in gene delivery systems .

Material Science

Nanomaterials Development

Recent research has focused on incorporating Ru(phen)₃(PF₆)₂ into nanomaterials for enhanced catalytic properties:

- Nanocatalysts : The synthesis of nanostructured materials using this complex has shown promise in hydrogenation reactions, where the nanoscale dimensions enhance catalytic efficiency and selectivity .

Case Studies

Mechanism of Action

The mechanism by which Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) exerts its effects involves its ability to absorb light and undergo photochemical reactions . Upon light absorption, the compound transitions to an excited state, which can then participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as DNA binding in biological studies or electron transfer in photoredox catalysis .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Tris(2,2'-bipyridine)ruthenium(II) Bis(hexafluorophosphate) (Ru(bpy)₃₂)

- Structure: [Ru(bpy)₃]²⁺ adopts a homochiral layered arrangement, unlike the racemic layers of [Ru(phen)₃]²⁺. This difference arises from steric effects of the planar phen ligands versus the non-planar bpy .

- Bond Parameters : Ru–N bonds in [Ru(bpy)₃]²⁺ are slightly shorter (2.056 Å vs. 2.063 Å), and bite angles are smaller (78.7° vs. 79.8°), reflecting ligand rigidity .

- Applications : [Ru(bpy)₃]²⁺ is widely used in ECL due to higher solubility in aqueous media, whereas [Ru(phen)₃]²⁺ shows enhanced stability in organic solvents .

Heteroleptic Ru(II) Complexes

- Example : Ru(phen)₂(bpy)₂ (bpy = 2,2'-bipyridine) combines phen and bpy ligands.

- Properties: Mixed ligands alter MLCT transitions, shifting absorption maxima (e.g., 452 nm for [Ru(phen)₃]²⁺ vs. 450 nm for [Ru(bpy)₃]²⁺) and redox potentials .

- Advantages : Tunable photophysics and improved catalytic activity in solar cells compared to homoleptic complexes .

Trans-Bis(phen) Complexes

- Example : trans-Ru(phen)₂(py)₂₂ (py = pyridine).

- Structure : Trans configuration reduces symmetry, leading to distinct electrochemical behavior (e.g., lower ECL efficiency due to reduced π-conjugation) .

Photochemical and Electrochemical Properties

MLCT Transitions

| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | MLCT Lifetime (ns) |

|---|---|---|---|

| [Ru(phen)₃]²⁺ | 452 | 610 | 850 |

| [Ru(bpy)₃]²⁺ | 450 | 620 | 600 |

| [Ru(phen)₂(bpy)]²⁺ | 448 | 615 | 720 |

- Key Insight : Phenanthroline ligands extend π-conjugation, red-shifting absorption and emission compared to bpy.

Electrochemiluminescence (ECL)

- Coreactant Efficiency : [Ru(phen)₃]²⁺ requires stronger oxidizing agents (e.g., peroxydisulfate) than [Ru(bpy)₃]²⁺, which works with hydrazine derivatives .

- Immobilization : Graphene oxide enhances [Ru(phen)₃]²⁺ ECL intensity by 300%, outperforming [Ru(bpy)₃]²⁺ under similar conditions .

Thermal and Solubility Properties

| Compound | Thermal Stability (°C) | Solubility (H₂O, mg/mL) | Organic Solubility |

|---|---|---|---|

| Ru(phen)₃₂ | >300 | 0.5 | High (DMF, MeCN) |

| Ru(bpy)₃₂ | 280 | 2.0 | Moderate |

| [Ru(phen)₂(phendione)]²⁺ | 320 | 0.2 | Low |

- Notes: Bulky phen ligands reduce aqueous solubility but improve thermal stability. Derivatives like [Ru(phen-5,6-dione)₃]²⁺ (CAS 184023-77-6) show even higher stability due to quinone moieties .

Biological Activity

Tris(1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) (RuPhen3) is a ruthenium complex that has garnered attention for its potential biological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of RuPhen3, focusing on its mechanisms of action, efficacy against various pathogens, and cellular effects.

Overview of RuPhen3

RuPhen3 is a coordination compound where ruthenium is coordinated to three 1,10-phenanthroline ligands and two hexafluorophosphate anions. Its unique structure allows it to interact with biological molecules, making it a candidate for photodynamic therapy (PDT) and as an antimicrobial agent.

- DNA Binding :

- Production of Reactive Oxygen Species (ROS) :

Antimicrobial Activity

RuPhen3 has shown promising results against various bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative Bacteria : Exhibits activity against Escherichia coli strains and Pseudomonas aeruginosa.

Minimum Inhibitory Concentrations (MIC)

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5-10 |

| MRSA | 5-15 |

| Escherichia coli MG1655 | 10-20 |

| Pseudomonas aeruginosa | 15-25 |

The data indicates that RuPhen3's antimicrobial efficacy varies among different strains, with lower MIC values observed for Gram-positive bacteria compared to Gram-negative bacteria .

Case Studies

-

Photodynamic Therapy in Bacterial Infections :

- A study demonstrated that RuPhen3 encapsulated in polymeric micelles showed enhanced antibacterial activity when exposed to blue light. Planktonic Pseudomonas aeruginosa was killed at rates ten times higher than with free RuPhen3 .

- This suggests that micellar formulations can improve the delivery and efficacy of RuPhen3 in clinical settings.

-

Anticancer Activity :

- Research on ovarian carcinoma cell lines (A2780) and colorectal carcinoma cell lines (HCT116) revealed that RuPhen3 induces ROS production leading to autophagy rather than apoptosis, highlighting its potential as a therapeutic agent with selective toxicity towards cancer cells while sparing normal fibroblasts .

Q & A

Basic: What are the recommended methods for synthesizing Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) with high purity?

Methodological Answer:

The synthesis typically involves refluxing a precursor aquo-complex (e.g., cis-[Ru(phen)₂(OH₂)₂]²⁺) with 1,10-phenanthroline ligands in a 1:1 ethanol/water mixture under nitrogen. Stoichiometric ammonium hexafluorophosphate (NH₄PF₆) is added to precipitate the product. Crystallization from acetonitrile enhances purity (>85%) . Key steps include:

- Rigorous nitrogen atmosphere to prevent oxidation.

- Monitoring reaction progress via UV-Vis spectroscopy for ligand coordination.

- Post-synthesis purification using recrystallization or column chromatography.

Advanced: How does the coordination geometry of the ruthenium complex influence its photophysical properties?

Methodological Answer:

The distorted octahedral geometry (cis-configuration of phenanthroline ligands) directly impacts excited-state behavior. For example:

- Ligand Field Strength : Strong-field ligands like phenanthroline stabilize metal-to-ligand charge transfer (MLCT) states, enhancing luminescence .

- Hydrogen Bonding : Crystal packing via N–H⋯F interactions (observed in X-ray studies) can alter emission lifetimes by restricting molecular motion .

- Solvent Effects : Polar solvents stabilize MLCT states, red-shifting emission maxima. Quantify using time-resolved fluorescence spectroscopy.

Basic: What characterization techniques are essential for confirming the structure of this complex?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Resolves coordination geometry and counterion arrangement (e.g., PF₆⁻ positioning) .

- Elemental Analysis : Confirms stoichiometry (C, H, N content) and purity.

- Cyclic Voltammetry : Identifies Ru(II/III) redox potentials (~1.2 V vs. Ag/AgCl), validating electronic structure .

- FT-IR Spectroscopy : Detects PF₆⁻ counterions (peaks at ~840 cm⁻¹) and ligand vibrations .

Advanced: What strategies can resolve contradictions in luminescence quenching data when using this complex as an oxygen sensor?

Methodological Answer:

Discrepancies often arise from:

- Purity Variations : Impurities (>15% in some batches) scavenge oxygen; use HPLC purification .

- Matrix Effects : Embed the complex in polymer matrices (e.g., polystyrene) to standardize diffusion rates .

- Calibration Protocols : Use Stern-Volmer plots with temperature control (±0.1°C) to account for thermal quenching .

- Cross-Validation : Compare results with alternative probes (e.g., Ru(dpp)₃²⁺) to isolate sensor-specific artifacts .

Basic: How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent PF₆⁻ hydrolysis. Desiccate to avoid hydration .

- Handling : Work under inert atmosphere (Ar/N₂) to prevent Ru(II) oxidation.

- Solution Stability : Prepare fresh solutions in anhydrous DMF or acetonitrile; avoid aqueous buffers unless stabilized with antioxidants (e.g., ascorbic acid) .

Advanced: How can researchers modify the ligand structure to enhance electrochemical properties for specific applications?

Methodological Answer:

- Ligand Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) to lower MLCT energy, shifting emission to near-infrared .

- Heteroleptic Complexes : Replace one phenanthroline ligand with bipyridine to tune redox potentials for electrocatalysis .

- Amino Derivatives : 5-Aminophenanthroline derivatives improve DNA-binding affinity via intercalation, useful in biosensing .

- Computational Screening : Use DFT calculations to predict ligand effects on HOMO-LUMO gaps before synthesis .

Advanced: How do solvent and counterion choices impact electrochemiluminescence (ECL) efficiency?

Methodological Answer:

- Counterion Effects : Bulky PF₆⁻ ions reduce ion-pairing, enhancing ECL intensity vs. smaller Cl⁻ .

- Solvent Polarity : Acetonitrile (high dielectric constant) stabilizes charged intermediates, improving ECL signal-to-noise ratios .

- Co-reactants : Optimize tripropylamine (TPrA) concentration to balance radical generation and side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.